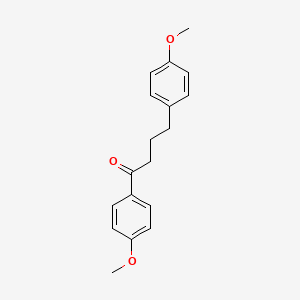

1,4-Bis(4-methoxyphenyl)butan-1-one

Description

Properties

CAS No. |

71501-17-2 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1,4-bis(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C18H20O3/c1-20-16-10-6-14(7-11-16)4-3-5-18(19)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3 |

InChI Key |

HCSVINSPTVVFOA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC |

Other CAS No. |

71501-17-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1,4-bis(4-methoxyphenyl)butan-1-one with structurally related compounds, emphasizing differences in molecular architecture, synthesis, and applications.

Butanedione Derivatives

Example : 1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione (C₃₂H₂₆O₄)

- Key Differences: Contains two ketone groups (butanedione core) compared to the single ketone in the target compound. Synthesized via Friedel-Crafts acylation using AlCl₃, differing from methods used for mono-ketone derivatives .

Mono-Substituted Butanone Derivatives

Example : 1-(4-Methoxyphenyl)butan-1-one (CAS 4160-51-4)

- Key Differences: Features one 4-methoxyphenyl group instead of two, resulting in a simpler structure (C₁₁H₁₄O₂) and lower molecular weight (194.23 g/mol).

Diene Derivatives

Example : (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene (C₁₈H₁₈O₂)

- Key Differences :

Naphthalene-Core Derivatives

Example : 1,4-Bis(4-methoxyphenyl)naphthalene (C₂₄H₂₀O₂)

- Key Differences: Incorporates a naphthalene core, enhancing π-conjugation and thermal stability. Crystal packing via C-H interactions (dihedral angles ~3.7°) suggests utility in organic semiconductors, unlike the aliphatic butanone backbone of the target compound .

Nitro-Substituted Ketones

Example : 1,3-Bis(4-tert-butylphenyl)-4-nitrobutan-1-one

- Key Differences: Nitro and tert-butyl groups introduce electron-withdrawing and steric effects, respectively, altering reactivity in nucleophilic additions.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Substituents | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₈O₃ | 282.34 | Ketone | 4-MeOPh at positions 1 and 4 | Synthetic intermediates |

| 1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione | C₃₂H₂₆O₄ | 498.55 | Diketone | Phenyl at 2,3 | Polymer precursors |

| (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene | C₁₈H₁₈O₂ | 266.33 | Diene | Conjugated double bonds | Optoelectronic materials |

| 1,4-Bis(4-methoxyphenyl)naphthalene | C₂₄H₂₀O₂ | 340.42 | Naphthalene | Enhanced π-conjugation | Organic semiconductors |

Preparation Methods

Claisen-Schmidt Condensation Approach

Reaction Mechanism and Pathway Design

The Claisen-Schmidt condensation facilitates carbon-carbon bond formation between aryl aldehydes and ketones. For 1,4-bis(4-methoxyphenyl)butan-1-one, this method involves p-methoxybenzyl chloride and ethyl acetoacetate under basic conditions. Potassium carbonate (K₂CO₃) deprotonates ethyl acetoacetate, generating an enolate that attacks the electrophilic carbon of p-methoxybenzyl chloride. Subsequent elimination of hydrochloric acid yields an intermediate α,β-unsaturated ketone, which undergoes further alkylation to form the target compound.

Critical Reaction Parameters:

- Solvent System : Acetone provides optimal polarity for enolate stabilization and reagent solubility.

- Temperature : Reflux conditions (56–60°C) enhance reaction kinetics while minimizing side product formation.

- Workup Protocol : Sequential extraction with benzene and aqueous sodium hydroxide removes unreacted starting materials and acidic byproducts.

Manganese-Catalyzed α-Alkylation of Ketones

Catalytic System and Mechanistic Insights

Recent advances in transition-metal catalysis enable direct α-alkylation of ketones with primary alcohols. The manganese-catalyzed method reported by Song et al. employs a quinoline-derived NNP ligand chelated Mn(I) complex (Mn-1) and tert-butoxide base (tBuOK). This system operates via a hydrogen-borrowing mechanism :

- Alcohol dehydrogenation to an aldehyde.

- Base-mediated enolate formation from the ketone.

- Aldol condensation between the enolate and aldehyde.

- Reduction of the α,β-unsaturated intermediate to the alkylated product.

Advantages Over Traditional Methods:

Optimized Protocol for this compound

The synthesis of this compound (3af) follows this procedure:

- Charging a Schlenk tube with Mn-1 catalyst (2 mol%), tBuOK (0.5 equiv), 4-methoxyacetophenone (0.5 mmol), and 4-methoxybenzyl alcohol (0.6 mmol).

- Adding toluene (1 mL) and heating at 120°C for 6 hours under nitrogen.

- Extracting with ethyl acetate and purifying via silica gel chromatography (n-hexane/EtOAc = 10:1).

Performance Metrics:

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for this compound Synthesis

Key Findings :

- The Mn-catalyzed method offers superior yields and shorter reaction times but requires specialized ligands.

- Claisen-Schmidt condensation is more accessible for laboratories lacking transition-metal catalysts but suffers from lower atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.